1-(Tert-butyl)-3-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea
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Description
The compound “tert-Butyl N-(2-morpholino-2-oxoethyl)carbamate” is similar to the one you’re asking about . This compound has a molecular formula of C11H20N2O4 .
Molecular Structure Analysis
The molecular structure of “tert-Butyl N-(2-morpholino-2-oxoethyl)carbamate” consists of a morpholino group (a six-membered ring containing nitrogen and oxygen), a carbamate group (consisting of a carbonyl group (C=O) and an amine group (NH2)), and a tert-butyl group (a carbon atom bonded to three other carbon atoms) .Physical and Chemical Properties Analysis
The compound “tert-Butyl N-(2-morpholino-2-oxoethyl)carbamate” has a molecular weight of 244.29 . It should be stored in a dry place at 2-8°C . Its boiling point is 411.9°C at 760 mmHg .Scientific Research Applications
Structure-Activity Relationships
The structure-activity relationships (SAR) of a related compound, BIRB 796, an inhibitor of p38alpha MAP kinase, highlight the importance of the tert-butyl group and an aromatic ring for binding affinity. This compound has been investigated for its potential in treating autoimmune diseases, demonstrating the critical role of specific structural elements in molecular interactions and therapeutic effects (Regan et al., 2003).
Herbicidal Activities
Thiadiazolyl urea derivatives, including compounds structurally similar to 1-(Tert-butyl)-3-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea, have been explored for their selective herbicidal activities. For instance, the selectivity between barley (tolerant) and wheat (susceptible) has been attributed to differences in the rates of N-demethylation, showcasing the potential agricultural applications of these compounds (Lee & Ishizuka, 1976).
Chemical Synthesis and Modifications
Research has focused on the transformations of thiadiazole derivatives under the action of bases, leading to the cleavage of the thiadiazole ring and formation of various products, which could have implications for the synthesis of novel compounds with potential applications in material science or as intermediates in pharmaceutical synthesis (Maadadi et al., 2017).
Anti-CML Activity
A study on 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives, which share a similar thiadiazol-2-yl urea core with the compound , revealed potent activity against chronic myeloid leukemia (CML) cell lines. This suggests the potential therapeutic applications of thiadiazol-2-yl urea derivatives in oncology (Li et al., 2019).
Properties
IUPAC Name |
1-tert-butyl-3-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O3S2/c1-13(2,3)15-10(20)14-11-16-17-12(23-11)22-8-9(19)18-4-6-21-7-5-18/h4-8H2,1-3H3,(H2,14,15,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSKTXQLWYPCIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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